ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a benzoate ester, and ethoxy and hydroxy functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzaldehyde.
Reduction: Formation of ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzyl alcohol.
Substitution: Formation of ethyl 4-{[5-(4-hydroxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound’s hydroxy and ethoxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π interactions with aromatic residues, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can be compared with similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the pyrazole ring and ethoxy group, resulting in different chemical properties and applications.
4-{[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Ethyl 4-{[5-(4-methoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate: Similar structure but with a methoxy group, leading to variations in its chemical behavior and biological activity.
Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-26-16-10-11-17(18(24)12-16)19-20(13(3)22-23-19)28-15-8-6-14(7-9-15)21(25)27-5-2/h6-12,24H,4-5H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUXYDMTQMOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OCC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.